molecular formula C13H11BrN2O B5567935 2-(4-bromophenyl)-N-2-pyridinylacetamide

2-(4-bromophenyl)-N-2-pyridinylacetamide

Cat. No. B5567935
M. Wt: 291.14 g/mol
InChI Key: JCHAIRWDGKNROC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-bromophenyl)-N-2-pyridinylacetamide and its related compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. For instance, Xu et al. (2014) described the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes, which are closely related to 2-(4-bromophenyl)-N-2-pyridinylacetamide, highlighting the complex nature of these syntheses (Xu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(4-bromophenyl)-N-2-pyridinylacetamide and its derivatives is often analyzed using techniques such as X-ray diffraction. For example, Balderson et al. (2007) studied the molecular structure of related compounds, revealing complex hydrogen bonding patterns (Balderson et al., 2007).

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-(4-bromophenyl)-N-2-pyridinylacetamide derivatives are synthesized through various chemical reactions and are studied for their potential biological activities. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, which were then examined for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound, in particular, showed significant lysis against clot formation in human blood, and another was potent against Escherichia coli, demonstrating the compound's potential in medical applications (Ahmad et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to 2-(4-bromophenyl)-N-2-pyridinylacetamide has yielded promising results. For example, Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide, finding that some compounds displayed good antimicrobial activity, with particular efficacy against certain strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating the 2-(4-bromophenyl)-N-2-pyridinylacetamide motif is of interest due to their diverse biological activities. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which were then tested for their antimicrobial efficacy. The study demonstrates the versatility of the 2-(4-bromophenyl)-N-2-pyridinylacetamide scaffold in generating biologically active compounds with potential applications in antimicrobial therapy (Darwish et al., 2014).

Environmental Chemistry

The transformation and environmental fate of bromophenol derivatives, including compounds related to 2-(4-bromophenyl)-N-2-pyridinylacetamide, are studied to understand their behavior during water treatment processes. Xiang et al. (2020) explored the transformation of 2,4-dibromophenol during the chlorination process, revealing insights into the environmental fate of such compounds in aquatic environments. This research is crucial for assessing the risks associated with halogenated disinfection byproducts in water treatment (Xiang et al., 2020).

properties

IUPAC Name

2-(4-bromophenyl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-6-4-10(5-7-11)9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHAIRWDGKNROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(pyridin-2-yl)acetamide

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